A Technical Guide to the Physicochemical Properties of Substituted Methylbenzothiazolamines
A Technical Guide to the Physicochemical Properties of Substituted Methylbenzothiazolamines
Disclaimer: Publicly available experimental data for 4-Methylbenzo[d]thiazol-5-amine is limited. This guide focuses on the well-characterized isomer, 4-Methylbenzo[d]thiazol-2-amine , to provide a robust dataset and procedural context for researchers in drug development. The broader therapeutic relevance of the benzothiazole scaffold is also discussed.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its chemical stability and the capacity for functionalization at various positions make it a versatile core for developing novel therapeutic agents.[2] Benzothiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making them a significant focus in modern drug discovery.[3][4]
Physicochemical Properties of 4-Methylbenzo[d]thiazol-2-amine
As a representative analogue, 4-Methylbenzo[d]thiazol-2-amine (CAS: 1477-42-5) provides insight into the general characteristics of this compound class. It presents as an off-white crystalline powder.[5][6]
Table 1: Physicochemical Data for 4-Methylbenzo[d]thiazol-2-amine
| Property | Value | Source(s) |
| Identifier | ||
| CAS Number | 1477-42-5 | [5][7] |
| Molecular Formula | C₈H₈N₂S | [5][7] |
| Physical | ||
| Molecular Weight | 164.23 g/mol | [5] |
| Melting Point | 137-139 °C | [7] |
| Boiling Point (Predicted) | 322.0 ± 35.0 °C at 760 mmHg | [6][7] |
| Water Solubility | < 0.1 g/100 mL at 24 °C | [7] |
| pKa | 4.7 (at 25 °C) | [6] |
| Computational | ||
| LogP (Predicted) | 2.35 - 2.4 | [5][7] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [7] |
| Polar Surface Area | 67.15 Ų | [7] |
Experimental Protocols: Synthesis
The synthesis of 2-aminobenzothiazole derivatives is well-established. One of the classical and most common methods is the Hugershoff reaction, which involves the oxidative cyclization of an N-arylthiourea precursor. An alternative widely used approach is the direct thiocyanation of anilines.
Protocol: Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization of N-Arylthioureas
This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from N-arylthiourea precursors, often catalyzed by a transition metal complex or promoted by an oxidizing agent like bromine.
Materials:
-
Substituted N-arylthiourea
-
Solvent (e.g., Acetic Acid, Ethanol, or DMF)
-
Oxidizing Agent (e.g., Bromine, Copper(II) salts, Nickel(II) catalysts)[8][9]
Procedure:
-
Dissolution: The substituted N-arylthiourea is dissolved in the chosen solvent (e.g., acetic acid) in a suitable reaction flask.
-
Reagent Addition: The oxidizing agent (e.g., a solution of bromine in acetic acid) is added dropwise to the stirred solution at room temperature.[10]
-
Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, typically ranging from a few hours to overnight. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize excess acid and precipitate the product.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water and then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure 2-aminobenzothiazole derivative.[10]
Caption: General experimental workflow for the synthesis of 2-aminobenzothiazoles.
Biological Activity and Relevance in Drug Development
The benzothiazole scaffold is a cornerstone in the development of drugs with diverse therapeutic applications. Its planar structure and ability to participate in π-π stacking and hydrogen bonding allow it to interact with a multitude of biological targets. Functionalization of the benzothiazole core can significantly modulate its pharmacological profile.[11]
Key reported activities include:
-
Anticancer: Certain derivatives act as inhibitors of crucial enzymes in cancer progression, such as protein tyrosine kinases.[3]
-
Antimicrobial: The scaffold is found in compounds effective against various strains of bacteria and fungi.[4]
-
Anti-inflammatory: Benzothiazoles have been developed as potent anti-inflammatory agents.[3]
-
Antidiabetic: Some derivatives have shown promise as α-glucosidase inhibitors for managing type-II diabetes.[11]
-
Neuroprotection: The core structure is utilized in agents for imaging amyloid plaques in Alzheimer's disease research.[12]
References
- 1. ijpsr.com [ijpsr.com]
- 2. bpasjournals.com [bpasjournals.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methylbenzothiazole | 1477-42-5 [chemicalbook.com]
- 7. 4-Methylbenzo[d]thiazol-2-amine | CAS#:1477-42-5 | Chemsrc [chemsrc.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 12. researchgate.net [researchgate.net]
